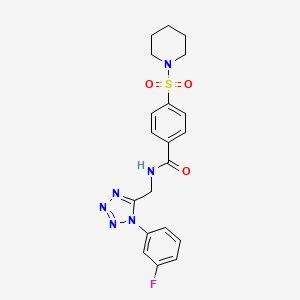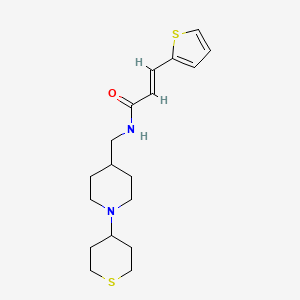
5-Iodo-1-methyluracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-1-methyluracil is a halogenated derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the substitution of a hydrogen atom at the 5-position of the uracil ring with an iodine atom and the presence of a methyl group at the 1-position. The molecular formula of this compound is C5H5IN2O2, and it is known for its applications in various fields, including medicinal chemistry and molecular biology .
作用机制
Target of Action
The primary target of 5-Iodo-1-methyluracil is the enzyme Dihydropyrimidine dehydrogenase [NADP (+)] in humans . This enzyme plays a crucial role in the degradation of pyrimidine bases .
Mode of Action
This compound interacts with its target, Dihydropyrimidine dehydrogenase [NADP (+)], to catalyze the reduction of uracil and thymine . This interaction results in changes in the enzyme’s activity, affecting the degradation of pyrimidine bases .
Biochemical Pathways
The interaction of this compound with Dihydropyrimidine dehydrogenase [NADP (+)] affects the pyrimidine base degradation pathway This pathway is responsible for the breakdown of pyrimidine bases, which are key components of nucleic acids
Result of Action
Its interaction with Dihydropyrimidine dehydrogenase [NADP (+)] suggests it may influence the degradation of pyrimidine bases . .
生化分析
Biochemical Properties
5-Iodo-1-methyluracil interacts with various enzymes, proteins, and other biomolecules. It is known to undergo dehalogenation in acidic medium, a process that involves the removal of the halogen atom (iodine in this case) from the molecule . This reaction can be influenced by the presence of other compounds such as KCl or KBr .
Cellular Effects
It is known that uracil derivatives can affect DNA stability and modulate cell-specific functions
Molecular Mechanism
It is known that uracil derivatives can interact with dihydropyrimidine dehydrogenase [NADP (+)], an enzyme involved in the metabolism of pyrimidine bases
Temporal Effects in Laboratory Settings
It is known that uracil derivatives can undergo various reactions over time, including dehalogenation
Metabolic Pathways
This compound is likely involved in the metabolic pathways of uracil and its derivatives. Uracil can undergo C5-methylation to form 5-methyluracil, a ubiquitous base modification of nucleic acids . The enzymes involved in this process could potentially interact with this compound.
准备方法
The synthesis of 5-Iodo-1-methyluracil typically involves the iodination of 1-methyluracil. One common method is the treatment of 1-methyluracil with iodine monochloride (ICl) in methanol at elevated temperatures, which yields this compound in high purity and yield . Another method involves the use of potassium iodide (KI) and hydrogen peroxide (H2O2) as the iodinating agents . These methods are efficient and provide high yields of the desired product.
化学反应分析
5-Iodo-1-methyluracil undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as chloride or bromide ions, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly reported.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include iodine monochloride, potassium iodide, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-Iodo-1-methyluracil has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents.
Molecular Biology: It serves as a tool in the study of nucleic acid interactions and modifications.
Chemical Synthesis: The compound is utilized in various organic synthesis reactions, including the formation of complex heterocyclic structures.
相似化合物的比较
5-Iodo-1-methyluracil is similar to other halogenated uracil derivatives, such as 5-fluorouracil and 5-bromouracil. These compounds share a common pyrimidine structure but differ in the halogen substituent at the 5-position. The uniqueness of this compound lies in its specific reactivity and applications:
属性
IUPAC Name |
5-iodo-1-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCQTJWSCCBUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2630384.png)
![7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630386.png)


![3-methoxy-N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2630390.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2630392.png)

![2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2630394.png)

![1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole](/img/structure/B2630396.png)
![Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate](/img/structure/B2630401.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2630402.png)
![6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2630404.png)
![N-(2-CHLOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE](/img/structure/B2630405.png)
